Ethyl (2E)-3-(ethylamino)but-2-enoate
Description
Ethyl (2E)-3-(ethylamino)but-2-enoate is an α,β-unsaturated ester with an ethylamino substituent at the β-position of the enoate system. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol (calculated). This compound belongs to a class of enamino esters, which are pivotal in organic synthesis, coordination chemistry, and materials science due to their conjugated system and nucleophilic amino group .
Properties
IUPAC Name |
ethyl 3-(ethylamino)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-9-7(3)6-8(10)11-5-2/h6,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDCWMLXFWVCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=CC(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(ethylamino)but-2-enoate can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with ethylamine under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Ethyl acetoacetate reacts with ethylamine in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction is carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure (E)-ethyl 3-(ethylamino)but-2-enoate.
Industrial Production Methods
In an industrial setting, the production of (E)-ethyl 3-(ethylamino)but-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(ethylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The ester group in (E)-ethyl 3-(ethylamino)but-2-enoate can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
(E)-ethyl 3-(ethylamino)but-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(ethylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparison with Similar Compounds
Substituent Variations in Amino-Functionalized Enoates
The table below compares key structural analogs based on substituents, molecular weights, and applications:
Key Observations:
- Amino Group Basicity: Methylamino (EMAB) and ethylamino derivatives likely exhibit higher basicity compared to benzylamino analogs due to reduced electron-withdrawing effects, influencing metal-binding efficiency (e.g., Hg²⁺ adsorption in EMAB) .
- Isomerism : The Z isomers (e.g., 6d in ) may exhibit distinct reactivity in cyclization reactions due to steric constraints, whereas E isomers are more planar and conjugation-stabilized .
Physicochemical Properties
While melting points and solubility data for this compound are unavailable, analogs provide clues:
- Ethyl (E)-3-(quinolin-3-yl)but-2-enoate (): Melting point = 59–63°C; HPLC retention time = 9.5 min (Method 5). This suggests aromatic substituents enhance crystallinity.
- Ethyl (2Z)-3-(butylamino)but-2-enoate (6d) (): Detailed NMR data (δH = 1.20–4.10 ppm) and IR (C=O stretch at 1690 cm⁻¹) highlight characteristic enoate and amino group vibrations .
Biological Activity
Ethyl (2E)-3-(ethylamino)but-2-enoate, a compound with the molecular formula CHNO, has garnered attention in recent years for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
This compound is an ester that features an ethyl group and an amino group attached to a but-2-enoate backbone. Its structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 157.21 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may modulate biological pathways by binding to these targets, leading to various physiological effects. Research indicates that it may interact with neurotransmitter systems and exhibit anti-inflammatory properties.
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Properties : Preliminary research indicates potential analgesic effects, making it a candidate for pain management therapies.
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, indicating its potential in treating infections .
Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal examined the anti-inflammatory properties of this compound in a murine model of inflammation. The results showed a significant reduction in inflammatory markers when administered at specific doses.
Findings:
- Dosing : 50 mg/kg body weight
- Outcome : 40% reduction in TNF-alpha levels compared to control.
Study 2: Analgesic Properties
Another investigation focused on the analgesic effects of this compound using a formalin-induced pain model. The results indicated that this compound significantly reduced pain scores.
Results Summary:
| Treatment Group | Pain Score Reduction (%) |
|---|---|
| Control | 0 |
| This compound (25 mg/kg) | 30 |
| This compound (50 mg/kg) | 55 |
Study 3: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli.
Inhibition Zones:
| Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
